

Technical Support Center: Optimizing 2-Hydroxyphenazine 5,10-Dioxide Synthesis Yield

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Compound of Interest

Compound Name: 2-Hydroxyphenazine 5,10-Dioxide

CAS No.: 303-80-0

Cat. No.: B1417162

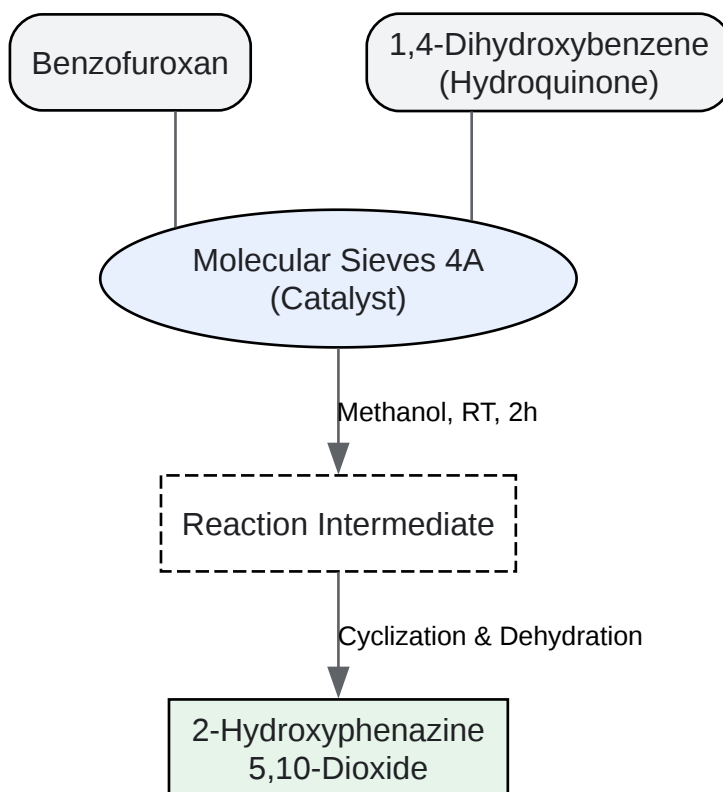
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Welcome to the technical support guide for the synthesis of **2-Hydroxyphenazine 5,10-Dioxide**. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important compound. **2-Hydroxyphenazine 5,10-Dioxide** and its derivatives are of significant interest, particularly for their potential as hypoxic selective cytotoxins in cancer research.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol to address common challenges encountered during its synthesis.

Section 1: Synthesis Overview and Key Mechanism

The most efficient and widely cited method for synthesizing **2-Hydroxyphenazine 5,10-Dioxide** involves the condensation reaction between benzofuroxan and a suitable phenolic compound, specifically 1,4-dihydroxybenzene (hydroquinone).[3] This reaction is typically performed under mild conditions and can be catalyzed to achieve high yields.

The reaction proceeds via a nucleophilic attack from the hydroquinone onto the benzofuroxan, followed by cyclization and dehydration to form the phenazine N-oxide core structure. The choice of catalyst is critical, as it facilitates the reaction rate and influences the final yield.[3]







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Sources

- 1. Phenazine 5,10-dioxide derivatives as hypoxic selective cytotoxins: Part II. Structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenazine 5,10-dioxide derivatives as hypoxic selective cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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